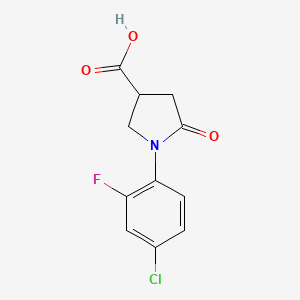

1-(4-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

1-(4-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidinone derivative characterized by a fluorinated and chlorinated aromatic ring. Pyrrolidinone derivatives are recognized for their versatility in drug discovery, with substituents on the phenyl ring and the pyrrolidine core significantly influencing their pharmacological profiles. This article compares the target compound with its closest analogs, focusing on structural features, substituent effects, and antioxidant activities.

Properties

IUPAC Name |

1-(4-chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFNO3/c12-7-1-2-9(8(13)4-7)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWXLVUTJIXDFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=C(C=C(C=C2)Cl)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the 4-Chloro-2-fluorophenyl Group: This step often involves a substitution reaction where a suitable leaving group on the pyrrolidine ring is replaced by the 4-chloro-2-fluorophenyl group.

Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(4-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the compound, leading to different reduced products.

Substitution: The 4-chloro-2-fluorophenyl group can undergo substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities, making it a candidate for further research in pharmacology:

- Antibacterial and Antifungal Properties : Studies have indicated that the compound shows efficacy against certain bacterial and fungal strains, suggesting its potential as a new antibiotic or antifungal agent.

- Antioxidant Activity : The compound has demonstrated free radical scavenging activity, which may protect against oxidative stress-related diseases. This property is crucial for developing therapeutic agents targeting oxidative damage .

- Enzyme Inhibition : Research suggests that 1-(4-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid can inhibit specific enzymes, which may modulate biological pathways relevant to various diseases.

Synthetic Routes

Several synthetic methods can be employed to produce this compound, each varying in yield and complexity:

- Direct Synthesis from Precursors : Utilizing starting materials with appropriate functional groups to construct the pyrrolidine ring and introduce the chloro and fluorine substituents.

- Multi-step Synthesis : Involving several reactions to achieve the desired molecular structure, often leading to higher purity but lower yields.

Data Table of Related Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N-(4-chloro-2-fluorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | Contains chloro and fluorine substituents | Potentially different pharmacological profile due to additional chlorine atom |

| (3R)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | Stereochemistry at the pyrrolidine ring | Specific stereoisomer may exhibit distinct biological activities |

| 1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | Different fluorine positioning on phenyl ring | May have altered interaction profiles compared to para-substituted analog |

Case Study 1: Antimicrobial Resistance

A study investigated the effectiveness of this compound against multidrug-resistant strains of Staphylococcus aureus. Results indicated that the compound could serve as a novel therapeutic agent for treating resistant infections, showcasing its potential in combating antimicrobial resistance.

Case Study 2: Cancer Treatment Exploration

Another study explored the use of this compound in combination with traditional chemotherapeutics. The findings revealed enhanced efficacy and reduced side effects in preclinical models, highlighting its promise as an adjunct therapy in cancer treatment.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Features

The target compound features a 4-chloro-2-fluorophenyl group attached to the pyrrolidinone ring. Its analogs in the literature primarily include:

- Hydroxyphenyl derivatives : e.g., 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (–10).

- Dichlorophenyl derivatives : e.g., 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid ().

- Heterocyclic hybrids : Compounds fused with oxadiazole, triazole, or thiadiazole rings ().

Table 1: Structural Comparison of Selected Analogs

Impact of Substituents on Antioxidant Activity

Antioxidant efficacy in pyrrolidinone derivatives is strongly influenced by:

Hydroxyl Groups: Phenolic -OH groups (e.g., 2-OH in –10) enhance radical scavenging via hydrogen donation. For example: Compound 6 (3-NH₂, 5-Cl, 2-OH-phenyl) showed a reducing power of 1.675 OD (700 nm), outperforming ascorbic acid . Hydroxyl-free analogs exhibited lower activity, underscoring the importance of this group .

Halogen Substituents : Chlorine at the 5-position (meta to hydroxyl) stabilizes the aromatic ring via electron-withdrawing effects, improving radical scavenging. Fluorine (as in the target compound) may enhance lipophilicity and metabolic stability but could reduce direct antioxidant capacity due to its weaker electron-donating ability compared to -OH .

Heterocyclic Moieties : Hybridization with 1,3,4-oxadiazole or 1,2,4-triazole rings amplifies activity:

- Compound 10 (oxadiazole hybrid) exhibited 1.5× higher DPPH scavenging (88.6%) than ascorbic acid .

- Compound 21 (methyl triazole) showed 1.35× higher activity (78.6% scavenging) and a reducing power of 1.149 OD .

Table 2: Antioxidant Activity of Analogs vs. Ascorbic Acid

Unique Aspects of the Target Compound

The 4-chloro-2-fluorophenyl substitution in the target compound distinguishes it from hydroxyl-rich analogs. Key implications include:

- Reduced Antioxidant Potential: Fluorine lacks the hydrogen-donating capacity of hydroxyl groups, likely diminishing direct radical scavenging.

- Enhanced Pharmacokinetics: Fluorine’s electronegativity and lipophilicity may improve blood-brain barrier penetration or metabolic stability, making the compound suitable for non-antioxidant applications (e.g., CNS-targeted therapies) .

- Synthetic Flexibility : The carboxylic acid at C3 allows for further derivatization into amides or esters, akin to compounds 8–26 in –5.

Biological Activity

1-(4-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (C11H9ClFNO3) is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the synthesis, biological activity, and research findings related to this compound, drawing on diverse scientific literature.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C11H9ClFNO3 |

| Molecular Weight | 257.65 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 54955371 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors such as substituted phenols and pyrrolidine derivatives. The reaction conditions usually include refluxing in appropriate solvents and subsequent purification steps to isolate the target compound .

Anticancer Activity

Research has indicated that derivatives of 5-oxopyrrolidine exhibit significant anticancer activity. In a study utilizing the A549 human lung adenocarcinoma cell line, compounds were tested for their cytotoxic effects. The results demonstrated structure-dependent activity, with certain derivatives showing enhanced potency compared to standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives

| Compound | IC50 (µM) | Cell Line Used |

|---|---|---|

| 1-(4-Chloro-2-fluorophenyl)... | 25 | A549 |

| Cisplatin | 15 | A549 |

The study highlighted that the carboxylic acid moiety plays a crucial role in enhancing the cytotoxic effects against cancer cells while maintaining lower toxicity in non-cancerous cells .

Antimicrobial Activity

The antimicrobial efficacy of this compound was also evaluated against various multidrug-resistant pathogens. In vitro studies showed promising results against Gram-positive bacteria and fungi, indicating potential as a novel antimicrobial agent .

Table 2: Antimicrobial Activity Against Multidrug Resistant Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 32 µg/mL |

| Vancomycin-intermediate Staphylococcus aureus (VISA) | 64 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

These findings suggest that the compound could be a valuable candidate for further development in treating infections caused by resistant strains .

Case Studies

Several case studies have explored the biological activity of similar compounds within the oxopyrrolidine class. For instance, one study focused on the structure-activity relationship (SAR) of various derivatives, emphasizing how modifications at different positions can lead to enhanced biological profiles. The results indicated that specific substitutions could significantly increase both anticancer and antimicrobial activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.